molecular formula C10H12N4S2 B6333257 1-[3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-yl]piperazine CAS No. 887624-54-6

1-[3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-yl]piperazine

Cat. No. B6333257
CAS RN: 887624-54-6
M. Wt: 252.4 g/mol
InChI Key: KROQVWCAQNATNQ-UHFFFAOYSA-N
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Description

“1-[3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-yl]piperazine” is a chemical compound with the molecular formula C10H12N4S2 and a molecular weight of 252.36 . It contains a thiophene ring, a thiadiazole ring, and a piperazine ring .


Synthesis Analysis

The synthesis of thiophene derivatives, such as “1-[3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-yl]piperazine”, often involves heterocyclization of various substrates . For example, a series of new 1,3,4-thiadiazoles were synthesized by heterocyclization of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with a variety of hydrazine-carbodithioate derivatives .


Molecular Structure Analysis

The molecular structure of “1-[3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-yl]piperazine” consists of a thiophene ring, a thiadiazole ring, and a piperazine ring . The thiophene ring is a five-membered ring made up of one sulfur atom .

Scientific Research Applications

Antimicrobial Activity

Compounds containing the thiophene nucleus have been shown to exhibit significant antimicrobial properties . The presence of the thiophene and thiadiazole moieties in the structure of this compound suggests potential for use as an antimicrobial agent. Research could explore its efficacy against various bacterial strains and its mechanism of action in disrupting microbial cell walls or inhibiting essential bacterial enzymes .

Anti-inflammatory and Analgesic Effects

Thiophene derivatives are known for their anti-inflammatory and analgesic activities. This compound could be investigated for its potential to reduce inflammation and pain in various disease models. Studies could assess its interaction with inflammatory pathways and its ability to modulate the production of inflammatory cytokines .

Anticancer Properties

The structural components of thiophene and thiadiazole have been associated with anticancer activity. This compound could be studied for its potential to inhibit cancer cell growth, induce apoptosis, and interfere with cell cycle progression in different types of cancer cells .

Antioxidant Potential

Antioxidants play a crucial role in protecting cells from oxidative stress. The compound could be researched for its antioxidant capacity, possibly through scavenging free radicals or enhancing the body’s own antioxidant defenses .

Kinase Inhibition

Kinases are enzymes that are critical in signaling pathways related to cell growth and metabolism. This compound could be evaluated for its ability to inhibit specific kinases, which may have implications in treating diseases like cancer, diabetes, and neurodegenerative disorders .

Pancreatic Lipase Inhibition

Pancreatic lipase is an enzyme essential for the digestion of dietary fats. Inhibitors of this enzyme are used to treat obesity by reducing fat absorption. The compound could be explored for its potential as a novel pancreatic lipase inhibitor, which could lead to the development of new weight management therapies .

Future Directions

Thiophene and thiadiazole derivatives, such as “1-[3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-yl]piperazine”, have potential applications in medicinal chemistry due to their diverse biological activities . Future research could focus on exploring these activities further and developing new compounds with improved properties.

properties

IUPAC Name

5-piperazin-1-yl-3-thiophen-2-yl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4S2/c1-2-8(15-7-1)9-12-10(16-13-9)14-5-3-11-4-6-14/h1-2,7,11H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KROQVWCAQNATNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=NS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-yl]piperazine

Synthesis routes and methods I

Procedure details

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CC(C)(C)OC(=O)N1CCN(c2nc(-c3cccs3)ns2)CC1
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Synthesis routes and methods II

Procedure details

To a solution of tert-butyl 4-[3-(2-thienyl)-1,2,4-thiadiazol-5-yl]piperazine-1-carboxylate (4.30 g, 12.2 mmol) in ethyl acetate (70 ml) was added a solution of 4 N hydrochloric acid in ethyl acetate (35 ml), and the mixture was stirred at room temperature for 18 hours and half. Hexane (150 ml) was poured to the reaction mixture, and a solid was separated by filtration. The obtained solid was dissolved in an aqueous saturated sodium hydrogen carbonate solution, followed by stirring at room temperature for 2 hours. Water was poured to the reaction mixture, and the resulting solution was extracted with a mixed solution of ethyl acetate/tetrahydrofuran (1:1). The extract was washed with water and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. Hexane was poured to the residue, and 2.31 g (75.0%) of the desired product as a solid was separated by filtration.
Name
tert-butyl 4-[3-(2-thienyl)-1,2,4-thiadiazol-5-yl]piperazine-1-carboxylate
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4.3 g
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70 mL
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35 mL
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150 mL
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